

# ASN001 degradation and storage best practices

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## Compound of Interest

Compound Name: ASN001

Cat. No.: B1574153

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## Technical Support Center: ASN001

Awaiting User Clarification on Compound Identity

Our initial investigation has revealed that the identifier "**ASN001**" is associated with multiple distinct therapeutic agents. To provide you with accurate and relevant technical support, please clarify which of the following compounds you are working with:

- **ASN001** (CYP-17A1 Lyase Inhibitor): An orally active inhibitor of CYP-17A1 lyase that selectively inhibits testosterone synthesis and is being investigated for its anticancer activity, particularly in prostate cancer.[1]
- **ASN001** (Non-selective  $\beta$ -Adrenergic Receptor Blocker): This compound is indicated for reducing elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma and has also been investigated for the treatment of infantile hemangioma.[2]

Additionally, our search results included information on a similarly named compound, ASN007, which is a selective ERK1/2 inhibitor with activity against RAS- and RAF-mutant tumors.[3]

The degradation pathways, storage best practices, and relevant signaling pathways are highly specific to the chemical structure and mechanism of action of each compound. Once you specify the compound of interest, we will proceed with generating a comprehensive technical support center including:

- Troubleshooting Guides and FAQs

- Quantitative Data Summaries in Tables
- Detailed Experimental Protocols
- Signaling Pathway and Workflow Diagrams using Graphviz

We look forward to your clarification to ensure the information we provide is tailored to your research needs.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Auson-Hepatitis B Virus [ausonpharma.com]
- 3. ASN007 is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
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